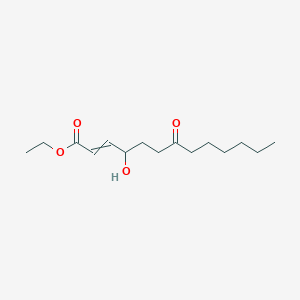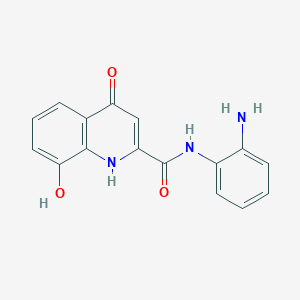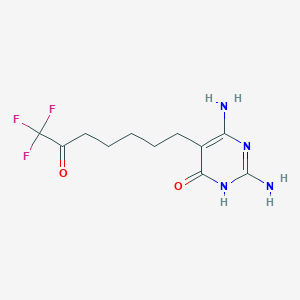
Ethyl 4-hydroxy-7-oxotridec-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-4-Hydroxy-7-Oxo-Tridec-2-enoat ist eine chemische Verbindung mit der Summenformel C13H22O4. Es handelt sich um ein Esterderivat, das durch das Vorhandensein einer Hydroxylgruppe und einer Ketogruppe an einem Tridecenoat-Rückgrat gekennzeichnet ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-4-Hydroxy-7-Oxo-Tridec-2-enoat beinhaltet typischerweise die Veresterung von 4-Hydroxy-7-Oxo-Tridec-2-ensäure mit Ethanol in Gegenwart eines starken Säurekatalysators wie Schwefelsäure. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Säure in den Ester zu gewährleisten.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von Ethyl-4-Hydroxy-7-Oxo-Tridec-2-enoat durch die Verwendung von kontinuierlichen Strömungsreaktoren hochskaliert werden. Dieses Verfahren ermöglicht eine bessere Kontrolle der Reaktionsbedingungen und höhere Ausbeuten. Die Verwendung von Festphasensäurekatalysatoren in einem Festbettreaktor kann die Effizienz des Veresterungsprozesses ebenfalls verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
Ethyl-4-Hydroxy-7-Oxo-Tridec-2-enoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonylgruppe oxidiert werden.
Reduktion: Die Ketogruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einer Hydroxylgruppe reduziert werden.
Substitution: Die Estergruppe kann nukleophile Substitutionsreaktionen eingehen, bei denen die Ethoxygruppe durch andere Nucleophile wie Amine oder Thiole ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in wässrigem Medium unter sauren Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.
Substitution: Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: 4-Oxo-7-Oxo-Tridec-2-ensäure.
Reduktion: Ethyl-4-Hydroxy-7-Hydroxy-Tridec-2-enoat.
Substitution: Ethyl-4-Amino-7-Oxo-Tridec-2-enoat oder Ethyl-4-Thio-7-Oxo-Tridec-2-enoat.
Wissenschaftliche Forschungsanwendungen
Ethyl-4-Hydroxy-7-Oxo-Tridec-2-enoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet. Seine einzigartige Struktur macht es zu einem wertvollen Baustein in der organischen Synthese.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und entzündungshemmende Eigenschaften.
Medizin: Es laufen Forschungen, um sein Potenzial als therapeutisches Mittel bei der Behandlung verschiedener Krankheiten zu untersuchen.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und als Vorläufer bei der Synthese von Polymeren und anderen Materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-4-Hydroxy-7-Oxo-Tridec-2-enoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen in biologischen Systemen. Die Hydroxyl- und Ketogruppen ermöglichen die Bildung von Wasserstoffbrückenbindungen und die Wechselwirkung mit Enzymen und Rezeptoren. Diese Wechselwirkungen können die Aktivität dieser Proteine modulieren und zu verschiedenen biologischen Effekten führen. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-hydroxy-7-oxotridec-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-oxo-7-oxotridec-2-enoic acid.
Reduction: Ethyl 4-hydroxy-7-hydroxytridec-2-enoate.
Substitution: Ethyl 4-amino-7-oxotridec-2-enoate or ethyl 4-thio-7-oxotridec-2-enoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-hydroxy-7-oxotridec-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of ethyl 4-hydroxy-7-oxotridec-2-enoate involves its interaction with specific molecular targets in biological systems. The hydroxyl and keto groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ethyl-4-Hydroxy-7-Oxo-Tridec-2-enoat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Ethyl-4-Hydroxy-2-Methylbut-2-enoat: Diese Verbindung hat eine kürzere Kohlenstoffkette und ein anderes Substitutionsmuster, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
Ethyl-2-Cyano-3-(3,4-Dimethoxy-5-Nitrophenyl)Prop-2-enoat: Diese Verbindung enthält eine Cyanogruppe und einen aromatischen Ring, wodurch sie in bestimmten chemischen Reaktionen reaktiver ist.
Ethyl-2-Cyano-3-(4-Methoxy-3-Nitrophenyl)Prop-2-enoat: Ähnlich der vorherigen Verbindung, aber mit einem anderen Substitutionsmuster am aromatischen Ring.
Die Einzigartigkeit von Ethyl-4-Hydroxy-7-Oxo-Tridec-2-enoat liegt in seiner spezifischen Kombination von funktionellen Gruppen und Kohlenstoffkettenlänge, die ihm eine eindeutige chemische Reaktivität und potenzielle biologische Aktivitäten verleihen.
Eigenschaften
CAS-Nummer |
918343-84-7 |
|---|---|
Molekularformel |
C15H26O4 |
Molekulargewicht |
270.36 g/mol |
IUPAC-Name |
ethyl 4-hydroxy-7-oxotridec-2-enoate |
InChI |
InChI=1S/C15H26O4/c1-3-5-6-7-8-13(16)9-10-14(17)11-12-15(18)19-4-2/h11-12,14,17H,3-10H2,1-2H3 |
InChI-Schlüssel |
NQIGFAYRYFHFRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)CCC(C=CC(=O)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid](/img/structure/B12605788.png)
![4,5-Dichloro-2-[(5-chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12605797.png)

![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605808.png)
![2-Pyrrolidinecarboxamide,N-[1,1'-biphenyl]-2-yl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-,(2S)-](/img/structure/B12605818.png)
![1-Azabicyclo[2.2.1]heptane, 7-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12605826.png)


![2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12605852.png)
![[1-(4-Aminomethyl-phenyl)-2,2,2-trifluoro-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12605857.png)
![2'-Chloro-6'-fluoro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12605874.png)
![Benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12605878.png)

![1-(4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one](/img/structure/B12605885.png)
